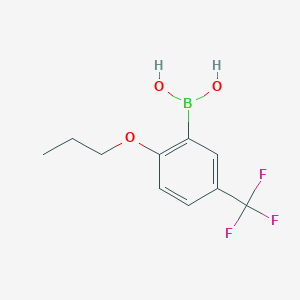![molecular formula C7H5ClF3NO B1425162 [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 917396-39-5](/img/structure/B1425162.png)
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Overview
Description
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxymethylation: The key step involves the introduction of the hydroxymethyl group at the third position of the pyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methane.
Substitution: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]carboxylic acid.
Reduction: Formation of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its unique structural features.
Medicine:
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to enhance the lipophilicity and bioavailability of active ingredients.
Mechanism of Action
The mechanism of action of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison:
- Structural Differences: The primary difference lies in the position of the hydroxymethyl group. In [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol, the hydroxymethyl group is at the third position, whereas in other similar compounds, it may be absent or located at different positions.
- Unique Properties: The presence of the hydroxymethyl group in this compound imparts unique chemical and biological properties, such as increased reactivity and enhanced biological activity.
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVOQPNHXXAYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693207 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-39-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
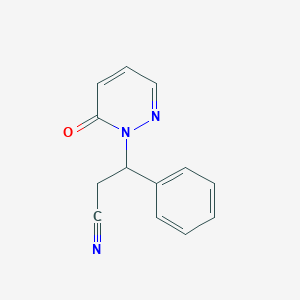
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
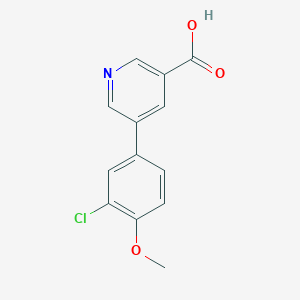
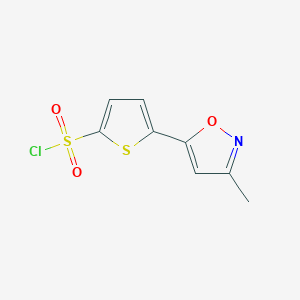
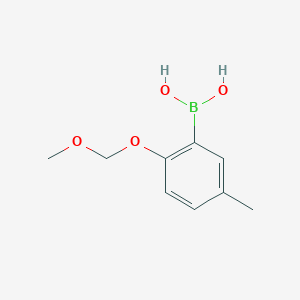
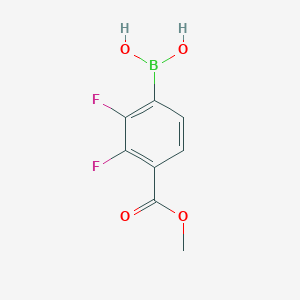
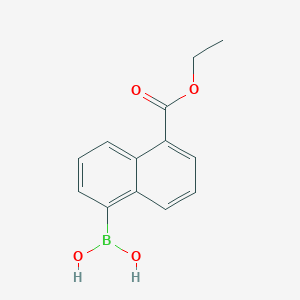

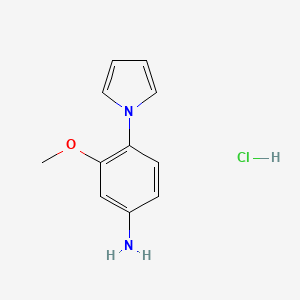
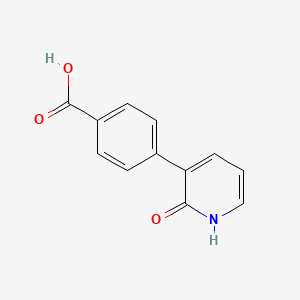
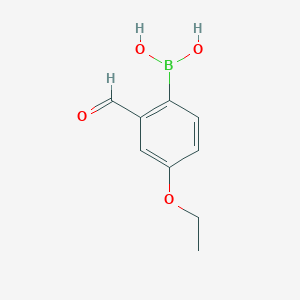
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)
